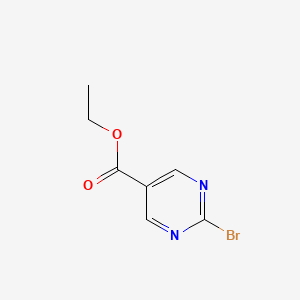

![molecular formula C22H14Cl2FN3O4S B3002138 Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-50-0](/img/structure/B3002138.png)

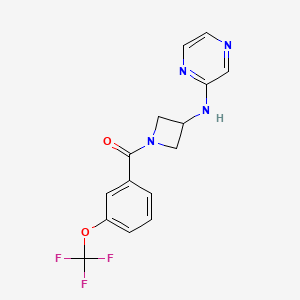

Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

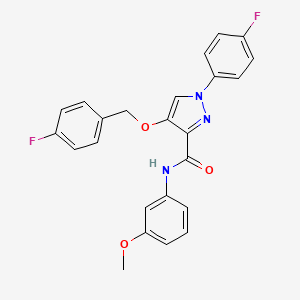

The compound , Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex molecule that belongs to the class of pyridazine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities. The structure of the compound suggests the presence of multiple substituents on the thieno[3,4-d]pyridazine core, which may influence its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been explored in the literature. For instance, Paper 1 describes the synthesis of various heterocycles starting from ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate. The process involves the reaction with benzoyl isothiocyanate to afford a thiourea derivative, which can then be transformed into fused heterocyclic systems . Although the exact synthesis of the compound is not detailed, the methodologies described in Paper 1 could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a fused ring system that includes a pyridazine ring. The presence of various substituents, such as chloro, fluoro, and benzamido groups, can significantly affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets. Crystallographic data, as mentioned in Paper 2, can provide detailed insights into the three-dimensional arrangement of atoms within such molecules, which is crucial for understanding their chemical behavior .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be quite diverse, depending on the nature of the substituents and the reaction conditions. Paper 3 discusses the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates with various active methylene reagents to yield different heterocyclic compounds, including pyridazine derivatives . This suggests that the compound may also undergo similar reactions, leading to the formation of polyfunctionally substituted heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chloro and fluoro atoms can affect the compound's polarity, solubility, and stability. The steric effects of the bulky substituents may also play a role in determining the compound's crystalline properties and melting point. While the specific properties of this compound are not provided in the papers, general trends observed in related compounds can be used to predict its behavior.

properties

IUPAC Name |

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2FN3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(24)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(23)7-9-12/h3-10H,2H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKCONOLQFHONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)

![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)

![Benzyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3002065.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)